4-Nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Very soluble in methanol; soluble in ethanol, ether, acetone, chloroform, toluene; slightly soluble in benzene, deuterated DMSO

1 g/45 mL boiling water; 1 g/25 mL alcohol; 1 g/30 mL ether

0.08 g/100 g water at 18.5 °C.

In water, 390 ppm at 20 °C

In water, 724 mg/L at 25 °C

In water, 600 mg/L at 25 °C

In water, 728 mg/L at 30 °C

Solubility in water, g/100ml at 18.5 °C: 0.08

0.08%

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for Azo Dyes: 4-Nitroaniline is a crucial intermediate in the synthesis of a wide range of azo dyes, which are a class of colored organic compounds used in various industrial applications such as textiles, printing inks, and paints [].

- Other Applications: 4-Nitroaniline can also serve as a precursor for the synthesis of various other organic compounds, including antioxidants, pharmaceuticals, and corrosion inhibitors [, ].

Environmental Science:

- Biodegradation Studies: 4-Nitroaniline is sometimes used as a model compound in scientific studies investigating the biodegradation of aromatic pollutants by microorganisms []. These studies aim to understand the natural processes that can break down and remove harmful chemicals from the environment.

Material Science:

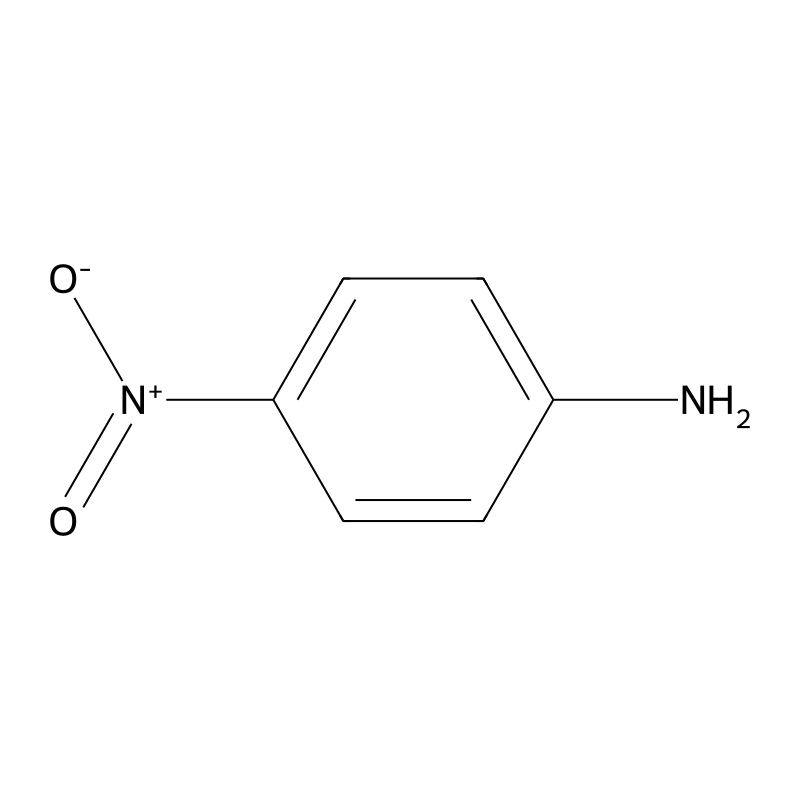

4-Nitroaniline, also known as p-nitroaniline or 1-amino-4-nitrobenzene, is an organic compound with the chemical formula C₆H₆N₂O₂. It appears as a yellow solid and is one of three isomers of nitroaniline. This compound serves as a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and other industrial products. Its structure features a nitro group (-NO₂) attached to an aniline ring, which significantly influences its chemical behavior and applications .

4-Nitroaniline is a mild irritant and can be harmful if inhaled, ingested, or absorbed through the skin. It is also a suspected carcinogen.

- Safety precautions: When handling 4-nitroaniline, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.

- Reduction: It can be reduced to p-phenylenediamine using various reducing agents like iron or catalytic hydrogenation. This reaction is significant in dye production .

- Diazotization: Under acidic conditions, 4-nitroaniline can undergo diazotization to form diazonium salts, which are useful in synthesizing azo dyes .

- Electrophilic Aromatic Substitution: The amino group on the aniline ring directs further substitution reactions, allowing for the introduction of additional functional groups .

4-Nitroaniline exhibits toxicity and poses several health risks. It is harmful through inhalation, ingestion, and skin absorption. In laboratory studies, it has shown mutagenic potential and can cause adverse effects on aquatic life, highlighting its environmental hazards . Its LD50 value in rats is reported to be 750 mg/kg when administered orally, indicating significant toxicity .

4-Nitroaniline can be synthesized through various methods:

- Amination of 4-Nitrochlorobenzene: This industrial method involves reacting 4-nitrochlorobenzene with ammonia:

- Electrophilic Aromatic Substitution: A laboratory method involves nitrating aniline to introduce the nitro group at the para position relative to the amino group. This method often requires protection of the amino group to prevent unwanted side reactions .

The primary applications of 4-nitroaniline include:

- Dye Production: It is a precursor for p-phenylenediamine, which is essential for synthesizing various dyes including Para Red, one of the first azo dyes .

- Pharmaceuticals: It is involved in the synthesis of several pharmaceutical compounds.

- Corrosion Inhibitors: Due to its chemical properties, it is used as a corrosion inhibitor in various industrial applications .

Research has focused on the catalytic reduction of 4-nitroaniline to p-phenylenediamine using different catalysts. Studies have demonstrated that engineered nanocatalysts can effectively facilitate this reaction under visible light irradiation, showcasing advancements in photocatalytic technologies . These studies highlight the importance of optimizing catalyst composition and reaction conditions for enhanced efficiency.

Several compounds share structural similarities with 4-nitroaniline. Below is a comparison highlighting their unique characteristics:

| Compound | Structure | Unique Features |

|---|---|---|

| 2-Nitroaniline | C₆H₄N₂O₂ (ortho position) | Exhibits different reactivity patterns due to ortho substitution. |

| 3-Nitroaniline | C₆H₄N₂O₂ (meta position) | Less commonly used in dye synthesis compared to para isomer. |

| p-Phenylenediamine | C₆H₈N₂ | Derived from the reduction of 4-nitroaniline; widely used in dyeing processes. |

| Nitrobenzene | C₆H₅NO₂ | Lacks amino functionality; primarily used as a solvent and precursor for other chemicals. |

The unique positioning of the nitro group in 4-nitroaniline allows it to serve specific roles in

The synthesis and study of 4-nitroaniline date back to the early 19th century, when nitration reactions began to be systematically explored. Key milestones include:

- 1834: Mitscherlich’s pioneering work on nitrobenzene synthesis using coal tar derivatives.

- 1845: Hofmann and Muspratt’s systematic nitration of benzene, laying the groundwork for nitroaniline production.

- 1856: Perkin’s discovery of aniline mauve, catalyzing the dye industry’s growth and establishing nitroanilines as foundational intermediates.

- 20th Century: Industrial-scale production methods emerged, including the amination of 4-nitrochlorobenzene and nitration of acetanilide.

Modern research focuses on sustainable synthesis, catalytic reduction, and environmental applications, driven by concerns over toxicity and waste management.

Significance in Organic Chemistry

4-Nitroaniline’s chemical versatility stems from its dual functional groups:

- Nitro Group (-NO₂): Directs electrophilic substitution reactions and participates in reduction to form amino derivatives.

- Amino Group (-NH₂): Enables diazotization, coupling reactions, and protonation-driven reactivity.

Key Chemical Reactions

Industrial and Laboratory Applications

- Dye Manufacturing: Precursor to azo dyes (e.g., Para Red) and pigments for textiles, plastics, and leather.

- Pharmaceutical Synthesis: Intermediate in analgesics, antipyretics, and agrochemicals.

- Environmental Remediation: Catalytic reduction to non-toxic amines using nanoparticles (e.g., CuFe₂O₄, Au).

Contemporary Research Directions

Modern research addresses sustainability, efficiency, and safety:

Catalytic Reduction and Oligomerization

- Nanocatalysts: CuFe₂O₄ nanoparticles enable rapid reduction of 4-nitroaniline to p-phenylenediamine (96.5% conversion in 40s).

- Oligomerization: Fe₃O₄-Au catalysts facilitate azo bond formation, producing six-unit oligomers for polymer applications.

Preferential Solvation Studies

- Solvent Interactions: Chloroform and hydrogen bond acceptor (HBA) solvents exhibit location-specific solvation, influencing spectral shifts in p-nitroaniline.

- Theoretical Models: Molecular dynamics (MD) simulations and density functional theory (DFT) confirm hydrogen bonding between solvents and functional groups.

Synthesis Optimization

- Direct Chlorination: Patent CN101343232A describes a high-yield method for o-chloro-p-nitroaniline using diluted HCl.

- Green Chemistry: Ionic liquids (e.g., [N₄₄₄₄][Gly]) enhance solvatochromic properties and reduce waste.

Research Impact and Citation Analysis

4-Nitroaniline’s research impact is evident in its applications across disciplines:

Amination of 4-Nitrochlorobenzene

The primary industrial route for 4-nitroaniline production involves the nucleophilic aromatic substitution of 4-nitrochlorobenzene with ammonia [4]. This reaction proceeds according to the equation: ClC₆H₄NO₂ + 2 NH₃ → H₂NC₆H₄NO₂ + NH₄Cl [4]. The process operates under elevated temperature conditions ranging from 150-200°C and pressures of 10-15 atmospheres to achieve optimal conversion rates [6].

The electron-withdrawing nitro group significantly enhances the electrophilicity of the aromatic carbon bearing the chlorine substituent, facilitating nucleophilic attack by ammonia [6]. Research demonstrates that the reaction rate correlates directly with the electron-withdrawing ability of substituents, with stronger electron-withdrawing groups enabling milder reaction conditions and shorter reaction times [6]. The condensed local electrophilicity index calculations using density functional theory methods provide quantitative predictions for reaction rates of different substrates [6].

Industrial implementations achieve yields of 95-98% with selectivities exceeding 98-99% under optimized conditions [4] [6]. The reaction kinetics follow pseudo-first-order behavior when ammonia is present in excess, with rate constants varying based on temperature and substrate concentration [6].

Laboratory Synthesis Approaches

Multi-Step Synthesis from Aniline

Laboratory preparation of 4-nitroaniline from aniline requires a multi-step approach due to the susceptibility of the amino group to oxidation under nitrating conditions [10] [12]. The synthetic sequence begins with acetylation of aniline using acetic anhydride in acetic acid to form acetanilide [10] [12]. This protection step prevents oxidation of the amino group and modifies its directing effects during subsequent nitration [10].

The acetylation reaction proceeds by dissolving 4.0 milliliters of aniline in 10 milliliters of acetic acid, followed by addition of 5 milliliters of acetic anhydride [10]. The reaction mixture requires careful temperature control and thorough mixing to ensure complete conversion [10]. The acetyl protecting group transforms the strongly activating amino group into a moderately activating acetamido group, which directs electrophilic substitution preferentially to the para position [12].

Following acetylation, the acetanilide undergoes nitration using a mixture of concentrated nitric and sulfuric acids [12]. The nitrating mixture must be added dropwise while maintaining the reaction temperature below 35°C to prevent decomposition and minimize side reactions [12]. The nitration yields predominantly para-nitroacetanilide with smaller amounts of the ortho isomer [12].

The final step involves acid-catalyzed hydrolysis of para-nitroacetanilide to regenerate the amino group [12] [15]. The hydrolysis employs concentrated hydrochloric acid under reflux conditions for 30 minutes [12]. The reaction product is then neutralized with ammonia solution to precipitate 4-nitroaniline as a yellow solid [12] [15].

Protection-Deprotection Strategies

Protection-deprotection strategies employ various protecting groups beyond acetyl to achieve selective nitration [12] [17]. Formyl protection using formic acid provides an alternative approach with similar regioselectivity patterns [37]. The formylation reaction converts aniline to N-formylaniline, which subsequently undergoes nitration to yield N-formyl-4-nitroaniline [37].

Tert-butyloxycarbonyl protection offers advantages for base-sensitive substrates [14]. The Boc protecting group can be installed using di-tert-butyl dicarbonate under mild conditions and removed using various deprotection methods including oxalyl chloride in methanol [14]. This approach achieves deprotection yields of up to 90% under room temperature conditions within 1-4 hours [14].

Succinimidyl protection provides an alternative strategy with different electronic properties compared to acetyl groups [17]. The succinimide protecting group contains two carbonyl moieties that exert stronger electron-withdrawing effects, resulting in altered regioselectivity patterns during nitration [17]. This approach yields different ortho-to-para ratios compared to acetyl protection [17].

The selection of protecting group influences both the reaction conditions and product distribution [17]. Acetyl groups provide the strongest activating effect due to resonance donation from the nitrogen lone pair, while succinimidyl groups show weaker activation due to additional electron withdrawal from the second carbonyl group [17].

| Method | Steps | Overall Yield (%) | Reaction Time (h) | Purity (%) | Complexity |

|---|---|---|---|---|---|

| Multi-step from Aniline | 3 | 80-85 | 8-12 | 95-98 | Medium |

| Acetanilide Nitration | 3 | 85-90 | 6-8 | 98-99 | Medium |

| Protection-Deprotection | 4-5 | 75-80 | 12-16 | 97-99 | High |

| Direct Synthesis | 1 | 60-70 | 2-4 | 85-90 | Low |

Acetanilide Nitration Mechanisms

Regioselectivity in Nitration

The regioselectivity of acetanilide nitration arises from the electronic properties of the acetamido substituent [17] [21]. The acetyl group exhibits resonance donation through the nitrogen lone pair while simultaneously withdrawing electron density through the carbonyl group [17]. This dual electronic effect results in net activation of the aromatic ring toward electrophilic substitution with preferential substitution at ortho and para positions [17] [21].

Mechanistic studies reveal that both ortho and para nitration pathways are energetically similar, yet experimental results consistently favor para substitution [21]. The para selectivity originates from steric hindrance at the ortho positions caused by the bulky acetamido group [21]. The large protecting group physically blocks access to ortho sites, making para addition kinetically favored despite similar thermodynamic stability [21].

Quantitative analysis of product distributions shows ortho-to-para ratios of approximately 0.28 for acetanilide nitration [17]. This ratio deviates significantly from the statistical expectation of 2.0 based on the number of available sites, confirming the importance of steric effects [17]. The para product accounts for 74-76% of the total nitration products, while ortho substitution yields 22-24%, and meta substitution remains minimal at 2-4% [17].

Comparative studies with different protecting groups demonstrate the influence of electronic effects on regioselectivity [17]. Succinimidyl protection yields lower para selectivity due to reduced resonance donation from the nitrogen atom, resulting in para-to-ortho ratios of approximately 2.3 compared to 3.2 for acetyl protection [17].

Ortho/Para Product Separation Methodologies

Separation of ortho and para nitration products exploits differences in physical properties, particularly solubility characteristics [17] [18]. The para-nitroacetanilide demonstrates significantly lower solubility in ethanol compared to the ortho isomer, enabling selective crystallization [15] [18]. Recrystallization from ethanol preferentially retains the para isomer in solid form while dissolving the more soluble ortho compound [15].

The separation process begins with dissolution of the crude nitration mixture in hot ethanol [15]. Upon cooling, para-nitroacetanilide crystallizes as colorless crystals while ortho-nitroacetanilide remains dissolved due to its higher solubility [15]. The yellow ortho isomer can be recovered from the filtrate through concentration and further crystallization [18].

Optimized separation protocols achieve purities exceeding 95% for the para isomer through single recrystallization [18]. Multiple recrystallization cycles can further enhance purity but result in decreased overall yields [18]. The separation efficiency depends on solvent choice, temperature control, and crystallization kinetics [18].

Alternative separation methods include column chromatography and differential precipitation techniques [17]. Chromatographic separation utilizes differences in polarity between the isomers, with para-nitroacetanilide typically eluting before the ortho isomer on silica gel columns [17]. These methods provide higher resolution but are less practical for large-scale preparations [17].

| Protecting Group | Para Product (%) | Ortho Product (%) | Meta Product (%) | Para/Ortho Ratio |

|---|---|---|---|---|

| Acetyl (COCH₃) | 74-76 | 22-24 | 2-4 | 3.2 |

| Succinimidyl | 65-70 | 25-30 | 5-8 | 2.3 |

| Formyl (CHO) | 70-72 | 25-28 | 2-3 | 2.6 |

| None (Free amine) | 40-50 | 35-40 | 10-15 | 1.2 |

Hydrolysis of p-Nitroacetanilide

Acid-Catalyzed Mechanisms

The acid-catalyzed hydrolysis of para-nitroacetanilide follows the standard mechanism for amide hydrolysis under acidic conditions [22] [26]. The reaction proceeds through initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon [22]. Nucleophilic attack by water forms a tetrahedral intermediate that subsequently collapses to release acetic acid and 4-nitroaniline [22].

Mechanistic studies using aryl acylamidase demonstrate that the hydrolysis follows a three-step process involving substrate binding, acylation of the active site, and hydrolytic deacylation [26]. The reaction exhibits equal rate limitation by both acylation and deacylation steps at optimal pH conditions [26]. Isotope effect studies reveal deuterium kinetic isotope effects consistent with general-base catalyzed water attack on the amide carbonyl [26].

The hydrolysis reaction requires careful pH control to prevent competing reactions [24]. Hydrogen ions catalyze the desired hydrolysis but can also promote side reactions if present in excess [24]. Base-catalyzed hydrolysis represents an alternative pathway but requires subsequent acidification to isolate the product [22].

Temperature effects on the hydrolysis rate follow Arrhenius kinetics, with reaction rates increasing exponentially with temperature [22] [27]. Optimal temperatures range from 40-80°C, balancing reaction rate with selectivity considerations [27]. Higher temperatures can lead to decomposition or unwanted side reactions [27].

Reaction Optimization Parameters

Systematic optimization studies identify key parameters controlling hydrolysis efficiency and selectivity [22] [27]. Acid concentration represents the most critical variable, with optimal performance achieved at 20-30% sulfuric acid concentration [22]. Higher acid concentrations can cause substrate decomposition, while lower concentrations result in incomplete conversion [22].

Reaction time optimization reveals that hydrolysis reaches completion within 20-60 minutes under optimal conditions [22] [27]. Extended reaction times provide no additional benefit and may promote side reactions [22]. The reaction progress can be monitored by following the disappearance of the amide carbonyl stretching frequency in infrared spectroscopy [22].

Substrate concentration affects both reaction kinetics and product isolation [27]. Optimal substrate concentrations range from 0.1-0.5 M to balance reaction efficiency with ease of product recovery [27]. Higher concentrations can lead to precipitation of intermediates and reduced mass transfer [27].

Temperature control proves essential for reproducible results [27]. Continuous flow systems enable precise temperature control and eliminate hot spots that can cause decomposition [27]. Reaction temperatures of 40°C provide optimal yields of 86-87% while maintaining high product purity [27].

pH control during workup ensures effective product isolation [22]. The reaction mixture requires neutralization with base to precipitate 4-nitroaniline, but over-neutralization can lead to hydrolysis reversal [22]. Optimal pH ranges of 1-2 provide the best compromise between product precipitation and reaction reversibility [22].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature (°C) | 40-80 | Increases with temperature | Minimal effect |

| Acid Concentration (%) | 20-30 | Optimal at 25-30% | High selectivity maintained |

| Reaction Time (min) | 20-60 | Plateaus after 40 min | No significant change |

| Substrate Concentration (M) | 0.1-0.5 | Decreases at high conc. | Slight decrease at extremes |

| pH Control | 1-2 | Critical for precipitation | Essential for product isolation |

Green Chemistry Approaches

Sustainable Synthesis Methods

Green chemistry approaches to 4-nitroaniline synthesis focus on eliminating organic solvents and reducing environmental impact [5] [29]. The bromide-bromate system represents a significant advancement in sustainable synthesis, utilizing aqueous acidic media without organic solvents [5]. This method employs a 2:1 bromide-bromate salt mixture to effect bromination reactions under ambient conditions [5].

The aqueous acidic process achieves yields of 85-90% while eliminating organic solvent waste [5]. The reaction proceeds at room temperature without requiring elevated pressures or temperatures [5]. The aqueous filtrate can be recycled up to five times without loss of product purity or yield [5].

Photocatalytic reduction methods utilize visible light-driven processes to convert 4-nitroaniline derivatives [29]. Commercial cadmium sulfide photocatalysts enable efficient reduction reactions in water under ambient conditions [29]. The conversion reaches 100% with selectivity of 98% after 9 minutes of visible light irradiation [29]. These methods employ clean energy sources and avoid harsh chemical reducing agents [29].

Solvent-free nitration techniques eliminate the need for organic solvents during the nitration step [31] [33]. These approaches achieve yields of 75-80% while significantly reducing waste generation [31]. The methods employ solid acid catalysts or neat reagent conditions to promote nitration without solvent requirements [33].

Reaction Efficiency Improvements

Microflow reactor technology provides substantial improvements in reaction efficiency and control [25] [27]. These systems enable precise control of reaction parameters including temperature, residence time, and mixing efficiency [25]. The enhanced heat and mass transfer characteristics of microflow systems allow operation at higher concentrations and shorter reaction times [25].

Continuous flow nitration achieves space-time yields exceeding those of traditional batch processes [25]. The improved mixing in microflow channels ensures more uniform reaction conditions and reduces side product formation [25]. Temperature control within a single reactor plate prevents thermal runaway and maintains optimal reaction conditions [25].

Telescoped synthesis approaches combine multiple reaction steps in continuous flow systems [25]. These integrated processes eliminate intermediate isolation and purification steps, reducing overall waste generation [25]. The telescoped acetylation-nitration sequence achieves 82% isolated yield over two steps with a throughput of 25 millimoles per hour [25].

Process intensification through optimized mixing and heat transfer enables operation at higher substrate concentrations [25] [27]. Improved reactor designs achieve better mass transfer coefficients, allowing reaction completion in shorter residence times [27]. The elimination of mass transfer limitations enables kinetically controlled operation and improved selectivity [27].

Catalyst recycling systems enhance the sustainability of synthetic processes [29] [32]. Magnetic catalysts can be recovered from reaction mixtures using external magnetic fields [32]. Iron oxide-supported catalysts demonstrate recyclability through multiple reaction cycles while maintaining high activity [32].

| Method | Green Metrics | Yield (%) | Environmental Benefits | Recyclability |

|---|---|---|---|---|

| Bromide-Bromate System | Organic solvent-free | 85-90 | No organic waste | 5 cycles |

| Aqueous Acidic Medium | Water as solvent | 80-85 | Aqueous waste treatment | 3-4 cycles |

| Solvent-Free Nitration | No organic solvents | 75-80 | Minimal solvent use | Limited |

| Microflow Reactor | Reduced waste | 95-98 | Precise control | Continuous process |

| Photocatalytic Reduction | Visible light driven | 97-100 | Clean energy source | Catalyst recyclable |

Physical Description

PelletsLargeCrystals; WetSolid

YELLOW CRYSTALS OR POWDER.

Bright yellow, crystalline powder with a slight ammonia-like odor.

Color/Form

Bright yellow powder

Bright yellow, crystalline powder.

XLogP3

Boiling Point

332.0 °C

332 °C (calculated)

332 °C

630°F

Flash Point

329 °F (OPEN CUP) (MOLTEN SOLID)

199 °C (closed cup)

199 °C

390°F

Vapor Density

4.77 (air= 1)

Relative vapor density (air = 1): 4.8

4.77

Density

1.424 at 20 °C/4 °C

1.4 g/cm³

1.42

LogP

log Kow = 1.39

2.66

Odor

Odorless

Slight ammonia-like odor.

Melting Point

146.0 °C

146 °C

148 °C

295°F

UNII

Related CAS

38013-32-0 (sulfate[2:1])

66827-74-5 (mercury(2+) salt[2:1])

GHS Hazard Statements

H301 (99.15%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (99.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (95.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (99.15%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mechanism of Action

The relative mutagenic activities of aminoanilines have been attempted to be related to parameters reflecting potential for n-hydroxylation and stability of the arylnitrenium ions. Both chloro and the nitro groups deactivate the amine group to n-hydroxylation and the ring to epoxidation, & no active products from cytochrome p450 would be predicted. The activity of the nitro derivatives is presumed to be due to transformation of the nitro group itself to an active mutagenic species by other enzyme systems. /Aminoanilines/

Vapor Pressure

3.20e-06 mmHg

3.2X10-6 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 0.2

0.0015 mmHg

0.00002 mmHg

Pictograms

Acute Toxic;Health Hazard

Impurities

Other CAS

Wikipedia

Biological Half Life

The whole-body half-life of p-nitroaniline was approximately 1 hr.

Use Classification

Pharmaceuticals

Methods of Manufacturing

FROM ACETANILIDE; ... BY SCHMIDT REACTION.

PREPARED FROM THE REACTION OF GAMMA-GLUTAMYL-P-NITROANILIDE WITH GAMMA-GLUTAMYL TRANSPEPTIDASE.

Batchwise amination of 4-chloronitrobenzene is carried out at 195 °C (4.5 MPa) in a process similar to that for 2-nitroaniline. In the alternative continuous process, molten 4-chloronitrobenzene and 40% ammonia liquor in a molar ratio of 1:17 are pumped at 20 MPa through a steel reaction coil held at 237-240 °C by oil bath heating. Inflow is controlled to give a contact time of ca. 10 min, and outflow is directed into an expansion chamber with a tangential flow of hot water to give, in quantitative yield, a suspension of product that is readily isolated and washed.

General Manufacturing Information

Synthetic dye and pigment manufacturing

Benzenamine, 4-nitro-: ACTIVE

T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Analytic Laboratory Methods

A KNOWN VOL OF AIR IS DRAWN THROUGH A TUBE CONTAINING SILICA GEL TO TRAP THE AROMATIC AMINES PRESENT. THE SILICA GEL IS TRANSFERRED TO A GLASS-STOPPERED TUBE & TREATED WITH ETHANOL. AN ALIQUOT OF DESORBED AROMATIC AMINES IN ETHANOL IS INJECTED INTO A GAS CHROMATOGRAPH. PEAK AREAS ARE DETERMINED & COMPARED WITH CALIBRATION CURVES OBTAINED FROM THE INJECTION OF STANDARDS. THE LOWER LIMIT OF THIS METHOD USING A FLAME IONIZATION DETECTOR IS 0.01 MG/SAMPLE OF ANY ONE OF THE CMPD WHEN THE SAMPLE IS DESORBED WITH 5 ML ETHANOL & A 10-UL ALIQUOT IS INJECTED INTO THE GAS CHROMATOGRAPH. SENSITIVITY FOR P-NITROANILINE IS 5 TIMES LESS. THE UPPERLIMIT IS AT LEAST 14 MG/SAMPLE. /AROMATIC AMINES IN AIR/

AIRBORNE VAPORS OF P-NITROANILINE ARE IDENTIFIED BY GAS CHROMATOGRAPHY USING A SILICONE OV-25 COLUMN.

Determination of p- and o-nitroanilines in wastewater by two-wavelength spectrophotometric method was discussed.

For more Analytic Laboratory Methods (Complete) data for 4-NITROANILINE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Dates

Progress Curve Analysis of the one stage chromogenic assay for ecarin

Lambro A Johnson, John de Jersey, Paul P Masci, Kong-Nan Zhao, Nigel C Bennett, Goce Dimeski, Michael Grant, Martin F LavinPMID: 32814078 DOI: 10.1016/j.ab.2020.113907

Abstract

Snake venom prothrombin activators such as Ecarin are readily assayed by continuous spectrophotometric monitoring of p-nitroaniline production in a one step assay containing prothrombin and a p-nitroanilide peptide substrate for thrombin. The coupled reactions result in accelerating p-nitroaniline (pNA) production over the course of the assay giving non-linear progress curves, from which initial velocities are not readily obtained. Most studies therefore resort to approximate estimates of activity, based on the absorbance reached at an arbitrary time. A simple kinetic analysis of the coupled reactions shows that the early points of such curves should be fitted by second order polynomials, representing the accelerating reaction rate in μmol pNA/min/min. The first derivative of the polynomial then gives the increasing velocity of pNA production in μmol pNA/min over the time course of the assay. We demonstrate here that, with the substrate S2238, these rates can be converted to absolute thrombin concentrations using the Michaelis-Menten equation, substituted with values for kcat and Km. These thrombin concentrations increase linearly over the time course of the assay allowing the activity to be expressed in units, defined as μmol product/min, most commonly used to report enzyme activity.A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases

Kirara Ishida, Yushi Nakamura, Tetsuo Ohta, Yohei OePMID: 33477543 DOI: 10.3390/molecules26020482

Abstract

A molecular probe with l-phenylalanine-nitroanilide and l-lysin 4-methylcoumaryl-7-amide, in which these amino acid derivatives are connected through a succinic-acid spacer, was prepared. Trypsin and papain were detected by blue-fluorescence emission of generated 7-amino-4-methylcoumarin (AMC). α-Chymotrypsin and nattokinase were detected from both the blue-fluorescence emission of AMC and the UV absorbance of

-nitroaniline. In addition, different time courses of

-nitroaniline and AMC were observed between the reaction of

with α-chymotrypsin and that with nattokinase. In the case of nattokinase, both the fluorescence emission and UV absorbance slowly increased. In contrast, the increasing UV absorbance was saturated at the early stage of the reaction of the present probe with chymotrypsin, whereas the fluorescence emission continuously increased in the following stages.

Synthesis of silver nanoparticles assisted by chitosan and its application to catalyze the reduction of 4-nitroaniline

F Laghrib, N Ajermoun, M Bakasse, S Lahrich, M A El MhammediPMID: 31152833 DOI: 10.1016/j.ijbiomac.2019.05.209

Abstract

This paper reports on the fabrication of material comprised of chitosan stabilized silver nanoparticles on the carbon paste and its electro-catalytic reduction toward 4-nitroaniline. The synthesized material was obtained when AgNOwas mixed with chitosan as a stabilizing agent and NaBH

as a reducing agent. The developed Chitosan-AgNPs has been confirmed using UV-Vis spectroscopy, X-Ray diffraction analysis, scanning electron microscopy (SEM) and infrared spectroscopy. The synthesized chitosan-Ag NPs exhibit particle size around 51 nm. To build a voltammetric sensor (Chitosan-Ag NPs/CPE), a carbon paste electrode has immersed in the liquid suspension of chitosan-Ag NPs, thus, it could be employed for electro-catalytic reduction of 4-NA in 0.1 M Britton-Robinson buffer solution (B-R, pH 2). Therefore, the reduction over-potential of 4-NA shifted from -752.26 mV at CPE to -304 mV at chitosan-Ag NPs/CPE, and then showing a surface controlled process with the catalytic rate constant (Kcat) of 0.125 × 10

M

s

and a coefficient of diffusion (D) of 2.20 × 10

cm

s

with an enhanced current response. Under optimized conditions, the electro-catalytic reduction peak current of 4-NA increased linearly with increasing of 4-NA concentration over the range of 1 μM to 0.5 mM (R

= 0.9866) with a detection limit of 0.86 μM (3 × Sb/P).

Detection of

Danniele Miranda Bacila, Anildo Cunha Jr, Vanessa Gressler, Gerson Neudí Scheuermann, Arlei Coldebella, Luizinho Caron, Luciana Igarashi-Mafra, Vivian FeddernPMID: 31322885 DOI: 10.1021/acs.jafc.9b02259

Abstract

The diphenylurea 4,4'-dinitrocarbanilide (DNC) is the residue of concern left in edible tissues of broilers fed diets containing the anticoccidial nicarbazin. When chicken meat is submitted to thermal processing,-nitroaniline (

-NA) is expected from DNC degradation. This work aimed at evaluating whether thermal processing of DNC-containing chicken meat induces

-NA appearance. First, a hydrolysis assay was performed in aqueous solutions at 100 °C in different pH, confirming that DNC cleavage yields

-NA. Then a novel LC-MS/MS method was used to detect traces of this aromatic amine in DNC-containing chicken breast fillets subjected to cooking methods. Our evidence showed

-NA occurrence in such chicken meat samples, which corroborated results from hydrolysis assay. The

-NA appearance in fillets was rather discrete during boiling treatment, but its concentration became pronounced over time for grilling, frying, and roasting, achieving respectively 326.3, 640.0, and 456.9 μg/kg. As far as we are concerned, no other research identified degradation products from DNC residue in heat-processed chicken fillets. Therefore, this study leads to additional approaches to assess impacts on food safety.

Nanocellulose as a colorimetric biosensor for effective and facile detection of human neutrophil elastase

Zhe Ling, Feng Xu, J Vincent Edwards, Nicolette T Prevost, Sunghyun Nam, Brian D Condon, Alfred D FrenchPMID: 31047078 DOI: 10.1016/j.carbpol.2019.04.027

Abstract

Nanocellulose has functionalities suitable for efficient sensor transducer surface design including crystallinity, biocompatible and high specific surface area. Here we explore two forms of nanocellulose as transducer surfaces to enable colorimetric detection of human neutrophil elastase (HNE), and a wide range of inflammatory diseases. A deep eutectic solvent (DES) was utilized to mediate formation of cotton cellulose nanocrystals (DCNCs) employed to prepare a peptide-cellulose conjugate as a protease sensor of HNE. The tetrapeptide-cellulose analog on DCNC is contrasted with an analogous derivative of TEMPO-oxidized wood cellulose nanofibrils (WCNFs). DCNCs showed greater degree of substitution of HNE tetrapeptide and sensitivity to the elastase than WCNFs, despite the smaller surface area and pore sizes. XRD models revealed the higher crystallinity and larger crystallite sizes of DCNCs, indicating the well-arranged cellulose chains for immobilization of the tetrapeptide on (110) lattice reflections of cellulose crystals. The sensitivity of DCNCs-based colorimetric sensor was less than 0.005 U/mL, which would provide a convenient, sensitive sensor applicable for improved colorimetric point of care protease biomarker detection.Voltammetric determination of nitro compound 4-nitroaniline in aqueous medium at chitosan gelified modified carbon paste electrode (CS@CPE)

F Laghrib, A Farahi, M Bakasse, S Lahrich, M A El MhammediPMID: 30981774 DOI: 10.1016/j.ijbiomac.2019.04.068

Abstract

A sensitive, selective and reproducible electrochemical method has been established for the electroanalysis of 4-nitroaniline (4-NA) using a carbon paste electrode modified with a chitosan solution gelled in acetic acid (CS@CPE). The modified electrode was then characterized spectroscopically using Fourier Transform Infrared (FTIR) spectroscopy. In addition, the electrochemical and interfacial characteristics of the as-prepared modified electrode were assessed by potentiodynamic cyclic voltammetry (CV) and AC electrochemical impedance spectroscopy (EIS). Differential pulse voltammetry (DPV) was additionally used to deduce the trace amounts of (4-NA) in phosphate buffered saline (PBS) of pH7.0 as an ideal electrolyte. Under optimized conditions, the peak current of 4-NA increased linearly with the increasing 4-NA concentration over the range of 0.1μM to 0.1Mm. The calibration curve presents two linear ranges of current versus 4-NA concentration with a detection limit of 93.4nM (3sb/B). The repeatability of the current peak registered at CS@CPE was performed at a level of 0.5μM 4-NA employing one sensor on the same day for eight measurements. The relative standard deviation was 3.5%.Electrochemical study of a glassy carbon electrode modified by poly-4-nitroaniline-reduced/murexide and its sensitivity for metal ions

C Ben Ali Hassine, H BarhoumiPMID: 30171830 DOI: 10.1016/j.ab.2018.08.023

Abstract

The electrochemical modification of a glassy carbon electrode using reduced poly-4 nitroaniline (P-4NA) and it's applicability for determination of metallic ions was performed in this study. The electrode modification was performed by cyclic voltammetry in the potential range between 0.9 V and 1.4 V vs Ag/Ag(in 10 mM AgNO

) at the scan rate of 100 mV/s by 50 cycles in non-aqueous media. The reduction of nitro groups on the P-4NA modified glassy carbon electrode surface was performed in the potential range between -0.1 V and -0.8 V vs Ag/AgCl(Sat. KCl) at a scan rate of 100 mV/s in 100 mM aqueous HCl solution. The reduced P-4NA glassy carbon surface was modified with the murexide. The affinity of the modified glassy carbon electrode with some metallic ions was investigated by electrochemical impedance spectroscopy method in phosphate buffer solution (pH = 5).

Polyethersulfone Mats Functionalized with Porphyrin for Removal of Para-nitroaniline from Aqueous Solution

Chiara Maria Antonietta Gangemi, Mario Iudici, Luca Spitaleri, Rosalba Randazzo, Massimiliano Gaeta, Alessandro D'Urso, Antonino Gulino, Roberto Purrello, Maria Elena FragalàPMID: 31540076 DOI: 10.3390/molecules24183344

Abstract

The dispersion of para-nitroaniline (p-NA) in water poses a threat to the environment and human health. Therefore, the development of functional adsorbents to remove this harmful compound is crucial to the implementation of wastewater purification strategies, and electrospun mats represent a versatile and cost-effective class of materials that are useful for this application. In the present study, we tested the ability of some polyethersulfone (PES) nanofibers containing adsorbed porphyrin molecules to remove p-NA from water. The functional mats in this study were obtained by two different approaches based on fiber impregnation or doping. In particular, meso-tetraphenyl porphyrin (HTPP) or zinc(II) meso-tetraphenyl porphyrin (ZnTPP) were immobilized on the surface of PES fiber mats by dip-coating or added to the PES electrospun solution to obtain porphyrin-doped PES mats. The presence of porphyrins on the fiber surfaces was confirmed by UV-Vis spectroscopy, fluorescence measurements, and XPS analysis. p-NA removal from water solutions was spectrophotometrically detected and evaluated.

Evaluation of Ionic Liquids and Ionic Liquids Active Pharmaceutical Ingredients Inhibition in Elastase Enzyme Activity

Fátima A R Mota, Sarah A P Pereira, André R T S Araujo, M Lúcia M F S SaraivaPMID: 33401768 DOI: 10.3390/molecules26010200

Abstract

Human neutrophil elastase (HNE) is used as diagnostic biomarker for inflammation/infection. In this work, 10 ionic liquids (ILs) and 11 ionic liquids active pharmaceutical ingredients (ILs-APIs) were tested to evaluate the inhibition effect on the activity of porcine pancreatic elastase enzyme, frequently employed as a model for HNE. The insertion of ionic liquids in some drugs is useful, as the insertion of ILs with inhibitory capacity will also slow down all processes in which this enzyme is involved. Therefore, a spectrophotometric method was performed to the determination of ECvalues of the compounds tested. EC

values of 124 ± 4 mM to 289 ± 11 mM were obtained, with the most toxic IL for elastase being tetrabutylammonium acetate and the least toxic 1-butyl-3-methylimidazolium acetate. Moreover, sodium salicylate (raw material) presented the lower and benzethonium bistriflimide the higher EC

when compared with all the IL-APIs tested. This work provides significant information about the effect of the studied IL and IL-APIs in elastase enzyme activity.

Ferrocene-based anilides: synthesis, structural characterization and inhibition of butyrylcholinesterase

Ataf Ali Altaf, Muhammad Hamayun, Bhajan Lal, Muhammad Nawaz Tahir, Alvin A Holder, Amin Badshah, Debbie C CransPMID: 30117513 DOI: 10.1039/c8dt01726c